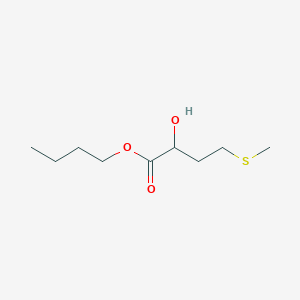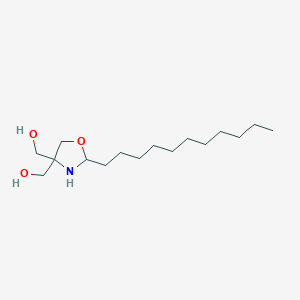
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester is an organic compound with the structural formula CH₃SCH₂CH₂CH(OH)CO₂C₄H₉. It is a derivative of butanoic acid, featuring a hydroxy group and a methylthio group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.
Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on microbial composition and nutrient digestibility in animal nutrition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence microbial composition and fermentation processes in the rumen and cecum of animals . The compound’s hydroxy and methylthio groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: A closely related compound with similar functional groups but lacking the ester moiety.
2-Hydroxy-4-(methylthio)butyric acid isopropyl ester: Another ester derivative with an isopropyl group instead of a butyl group.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and in animal nutrition research .
Eigenschaften
CAS-Nummer |
617673-77-5 |
|---|---|
Molekularformel |
C9H18O3S |
Molekulargewicht |
206.30 g/mol |
IUPAC-Name |
butyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
HDRBEJJTIWFCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(CCSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)



![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)


![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
